Crystal Packing Architecture: Triclinic P-1 Lattice with 8-Membered Hydrogen-Bonded Dimer Rings
In a systematic survey of 27 monosubstituted mandelic acid structures, racemic 2-bromomandelic acid was found to crystallize in the triclinic P-1 space group, adopting a carboxyl-to-α-hydroxyl hydrogen-bonded dimer motif (8-membered ring) rather than the conventional carboxylic acid dimer (10-membered ring) observed for unsubstituted mandelic acid [1]. The unit cell parameters for 2-bromomandelic acid (a = 5.708 Å, b = 10.844 Å, c = 14.131 Å; α = 96.95°, β = 93.91°, γ = 90.07°; V = 866.2 ų) differ substantially from both racemic mandelic acid (monoclinic P2₁/c) and racemic 4-bromomandelic acid [1]. This dimer motif preference directly affects crystal solubility, mechanical stability, and the thermodynamic landscape of diastereomeric salt resolution [2].
| Evidence Dimension | Crystal system, space group, and hydrogen-bonded dimer ring size in the racemic solid state |
|---|---|
| Target Compound Data | Triclinic, P-1, 8-membered (COOH···OH) dimer ring; unit cell V = 866.2 ± 1.1 ų |
| Comparator Or Baseline | Racemic mandelic acid: monoclinic P2₁/c, 10-membered (COOH)₂ dimer ring; racemic 4-bromomandelic acid: distinct unit cell parameters (values not collated in identical study) |
| Quantified Difference | Qualitative switch in dominant hydrogen-bond motif (8- vs. 10-membered ring) and crystal system (triclinic vs. monoclinic) |
| Conditions | Single-crystal X-ray diffraction at 293 ± 2 K; Mo Kα radiation; structures from the CrystEngComm 2014 systematic survey of 27 mandelic acid derivatives |
Why This Matters
Crystal packing governs solubility and filtration behavior during chiral resolution and purification; a triclinic P-1 lattice with an 8-membered dimer motif predicts different solvent inclusion tendencies and mechanical properties compared to monoclinic analogs, impacting downstream process development.
- [1] Coles, S. J.; Ellis, A. L.; Leung, K.; Sarson, J.; Threlfall, T. L.; Tizzard, G. J. Relationships between the racemic structures of substituted mandelic acids containing 8- and 10-membered hydrogen bonded dimer rings. CrystEngComm 2014, 16 (47), 10816–10823. View Source
- [2] Kodama, K.; Shitara, H.; Hirose, T. Chirality switching in optical resolution of mandelic acid in C1–C4 alcohols: elucidation of solvent effects based on X-ray crystal structures of diastereomeric salts. Cryst. Growth Des. 2014, 14 (7), 3549–3556. View Source
